An In-Depth Technical Guide to the Pharmacological Profile and Binding Affinity of 13,14-epoxy Fluprostenol Isopropyl Ester
An In-Depth Technical Guide to the Pharmacological Profile and Binding Affinity of 13,14-epoxy Fluprostenol Isopropyl Ester
This guide provides a comprehensive analysis of 13,14-epoxy Fluprostenol isopropyl ester, a known impurity in the synthesis of the potent prostaglandin F2α (FP) receptor agonist, Fluprostenol isopropyl ester (Travoprost). Given the limited direct pharmacological data on this epoxide derivative, this document synthesizes information on the parent compound to establish a predictive profile and outlines detailed experimental protocols for its empirical characterization. This resource is intended for researchers, scientists, and professionals in drug development engaged in the study of prostaglandin analogs and their receptor interactions.
Introduction: The Parent Compound - Fluprostenol Isopropyl Ester (Travoprost)
Fluprostenol isopropyl ester, commercially known as Travoprost, is a highly selective and potent full agonist of the prostaglandin F2α (FP) receptor.[1] It is an isopropyl ester prodrug that, after topical administration to the eye, is hydrolyzed to its active free acid form, (+)-Fluprostenol.[2] Formulations containing this compound are utilized in the management of open-angle glaucoma and ocular hypertension.[2] The primary therapeutic effect of Travoprost is the reduction of intraocular pressure (IOP).[1][3] This is achieved by enhancing the uveoscleral outflow of aqueous humor, and potentially by affecting the trabecular meshwork outflow as well.[3][4]
The active metabolite, Travoprost acid ((+)-Fluprostenol), demonstrates high affinity for the FP receptor, with a reported Ki of 35 ± 5 nM.[5] Its selectivity is a key attribute; it shows minimal affinity for other prostaglandin receptors such as DP, EP1, EP3, EP4, IP, and TP.[1][5] This high selectivity for the FP receptor is believed to contribute to its favorable side-effect profile compared to less selective prostaglandin analogs.[6]
The Subject of Investigation: 13,14-epoxy Fluprostenol Isopropyl Ester
13,14-epoxy Fluprostenol isopropyl ester is identified as an impurity that arises during the manufacturing process of Fluprostenol isopropyl ester.[7][8][9][10] It is important to note that the pharmacology of this epoxy derivative has not been extensively investigated to date.[7][8][10] This compound exists as different chiral enantiomers, such as 13(R),14(R)-epoxy Fluprostenol isopropyl ester and 13(S),14(S)-epoxy Fluprostenol isopropyl ester.[7][8] The presence of an epoxide ring at the 13,14-position of the omega side chain represents a significant structural modification compared to the parent compound.
Chemical Properties
A summary of the known chemical properties for the 13(R),14(R)-epoxy enantiomer is presented in the table below.
| Property | Value |
| Molecular Formula | C26H35F3O7 |
| Formula Weight | 516.6 |
| Synonyms | Epoxy Derivative 1, 13(R),14(R)-epoxy Travoprost |
| Storage | -20°C |
| Stability | ≥ 2 years |
Data sourced from Cayman Chemical.[7]
Predicted Pharmacological Profile and Receptor Engagement
In the absence of empirical data, a predictive pharmacological profile can be postulated based on the structure of the parent compound. The core cyclopentane ring and the alpha chain of the molecule, which are crucial for FP receptor recognition, remain intact. However, the modification of the omega chain by the introduction of an epoxy group could significantly alter its binding affinity and efficacy at the FP receptor.
It is plausible that 13,14-epoxy Fluprostenol isopropyl ester retains some affinity for the FP receptor. The degree of this affinity and whether it acts as an agonist, partial agonist, or antagonist is currently unknown and requires experimental validation. The epoxy group may introduce steric hindrance or new hydrogen bonding opportunities within the receptor's binding pocket, thereby altering the ligand-receptor interaction.
Experimental Workflows for Pharmacological Characterization
To elucidate the pharmacological profile of 13,14-epoxy Fluprostenol isopropyl ester, a series of well-established in vitro assays are necessary. The following protocols provide a roadmap for researchers to determine its binding affinity and functional activity at the FP receptor.
Radioligand Binding Assays for Affinity Determination
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.
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Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human FP receptor.
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Harvest the cells and homogenize them in a cold buffer.
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
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-
Competitive Binding Assay:
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In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor ligand (e.g., [3H]PGF2α), and varying concentrations of the unlabeled test compound (13,14-epoxy Fluprostenol isopropyl ester).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for Radioligand Binding Assay.
Functional Assays for Efficacy Determination
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or has no effect on receptor signaling.
The FP receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[11]
-
Cell Preparation:
-
Plate HEK293 cells expressing the FP receptor in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Add varying concentrations of 13,14-epoxy Fluprostenol isopropyl ester to the wells.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the change in fluorescence against the logarithm of the compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
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Caption: FP Receptor Gq Signaling Pathway.
Conclusion and Future Directions
While 13,14-epoxy Fluprostenol isopropyl ester is identified as a manufacturing impurity of the clinically significant drug Travoprost, its own pharmacological profile remains largely uncharacterized. Based on structural similarity to the parent compound, it is hypothesized to interact with the FP receptor. However, the precise nature of this interaction—its affinity and functional consequence—can only be determined through empirical investigation.
The experimental protocols detailed in this guide provide a clear and robust framework for the comprehensive pharmacological characterization of this compound. Such studies are essential to fully understand the potential biological activity of this impurity and to ensure the purity and safety of Fluprostenol isopropyl ester formulations. Future research should focus on performing these binding and functional assays, followed by in vivo studies if significant activity is observed.
References
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PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology. Available from: [Link]
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Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology. Available from: [Link]
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Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology & Metabolism. Available from: [Link]
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Biasing the Prostaglandin F2α Receptor Responses... Molecular Endocrinology. Available from: [Link]
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Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. Optometry and Vision Science. Available from: [Link]
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Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. Investigative Ophthalmology & Visual Science. Available from: [Link]
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Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma. British Journal of Pharmacology. Available from: [Link]
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Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics. Available from: [Link]
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- 4. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
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